molecular formula C8H6BrF2NO2 B8161761 3-Bromo-5-(difluoromethoxy)benzamide

3-Bromo-5-(difluoromethoxy)benzamide

Cat. No.: B8161761
M. Wt: 266.04 g/mol
InChI Key: GCVWNVVZYHIICV-UHFFFAOYSA-N
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Description

3-Bromo-5-(difluoromethoxy)benzamide is a halogenated benzamide derivative featuring a bromine atom at the 3-position and a difluoromethoxy (-OCF₂H) group at the 5-position of the benzene ring.

Properties

IUPAC Name

3-bromo-5-(difluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO2/c9-5-1-4(7(12)13)2-6(3-5)14-8(10)11/h1-3,8H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVWNVVZYHIICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 3,5-dibromoanisole as a starting material, which undergoes a series of reactions including halogen exchange and amide formation .

Industrial Production Methods

Industrial production methods for 3-Bromo-5-(difluoromethoxy)benzamide may involve large-scale bromination and amide formation reactions under controlled conditions. These methods often utilize continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(difluoromethoxy)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-(difluoromethoxy)benzamide serves as a crucial building block in the synthesis of potential pharmaceutical agents. Its structure allows for modifications that can enhance biological activity. The difluoromethoxy group is particularly notable for improving the lipophilicity and metabolic stability of drug candidates.

  • Key Applications :
    • Development of anti-inflammatory agents.
    • Synthesis of inhibitors targeting specific enzymes or receptors.

Materials Science

The compound is utilized in the development of new materials with tailored properties. Its unique chemical structure can be incorporated into polymers or other materials to impart specific functionalities, such as increased thermal stability or enhanced electrical properties.

  • Key Applications :
    • Production of advanced coatings.
    • Development of novel electronic materials.

Biological Research

In biological studies, 3-Bromo-5-(difluoromethoxy)benzamide acts as a tool compound to investigate various biological pathways and mechanisms. Its ability to interact with specific molecular targets makes it valuable in the study of cellular processes.

  • Key Applications :
    • Investigation of enzyme inhibition.
    • Study of receptor-ligand interactions.

Data Table: Summary of Applications

Application AreaDescriptionExamples
Medicinal ChemistryBuilding block for drug synthesisAnti-inflammatory agents
Materials ScienceDevelopment of new materialsAdvanced coatings, electronics
Biological ResearchTool compound for studying biological mechanismsEnzyme inhibition studies

Case Studies

  • Synthesis of Anti-inflammatory Agents :
    A study demonstrated the synthesis of derivatives from 3-Bromo-5-(difluoromethoxy)benzamide that exhibited significant anti-inflammatory activity in vitro. These derivatives were tested against various inflammatory markers, showing promising results for further development into therapeutic agents.
  • Material Development :
    Research highlighted the use of this compound in creating polymer blends that exhibited enhanced thermal stability compared to traditional materials. The incorporation of difluoromethoxy groups improved the mechanical properties and processing characteristics of the polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(difluoromethoxy)benzamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The bromine atom can also participate in halogen bonding interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Key Inferred Properties :

  • Molecular Formula: Likely C₈H₆BrF₂NO₂ (replacing trifluoromethoxy in 's analog with difluoromethoxy).
  • Molecular Weight : ~268.04 g/mol (calculated from substituent adjustments).
  • Functional Groups : The difluoromethoxy group enhances lipophilicity and metabolic stability compared to methoxy (-OCH₃) groups, while maintaining moderate electron-withdrawing effects .

Comparison with Similar Compounds

Substituent Effects: Difluoromethoxy vs. Trifluoromethoxy

Example Compound : 3-Bromo-5-(trifluoromethoxy)benzamide (CAS 914636-32-1)

  • Molecular Formula: C₈H₅BrF₃NO₂
  • Molecular Weight : 284.03 g/mol
  • Melting Point : 144–146°C .

Pharmacological Impact :

  • Trifluoromethoxy analogs are often used in kinase inhibitors (e.g., SIK inhibitors) but may exhibit off-target effects due to higher lipophilicity .
  • Difluoromethoxy substitution balances selectivity and potency, as shown in SIK inhibitors where replacing methoxy with difluoromethoxy improved selectivity by 2–3 fold .

Positional Isomerism and Bioactivity

Example Compound : N-(3-Bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide (Roflumilast Related Compound E)

  • Structure : Difluoromethoxy at the 4-position of the benzamide ring.
  • Application : Intermediate in roflumilast synthesis, a PDE4 inhibitor for COPD .
  • Key Difference : The 4-position substitution on the benzamide ring in this compound contrasts with the 5-position in the target molecule, altering steric interactions with biological targets like PDE3.

Comparison with Methoxy-Substituted Benzamides

Example Compound : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Melting Point : 90°C .
  • Key Difference : Methoxy groups increase polarity and hydrogen-bonding capacity, reducing blood-brain barrier penetration compared to halogenated analogs.
  • Pharmacological Role : Methoxy-substituted benzamides are common in neuroleptics (e.g., sulpiride) but show lower kinase inhibition potency than halogenated derivatives .

Halogenation Patterns and Selectivity

Example Compound : N-(3-Bromo-5-(trifluoromethyl)phenyl)-3-(imidazo[1,2-b]pyridazin-3-ylethynyl)benzamide

  • Structure : Bromine and trifluoromethyl (-CF₃) groups enhance target binding via hydrophobic interactions.
  • Application : BCR-ABL inhibitor for chronic myeloid leukemia .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Application
3-Bromo-5-(difluoromethoxy)benzamide* -Br, -OCF₂H ~268.04 Not reported Inferred kinase inhibitor
3-Bromo-5-(trifluoromethoxy)benzamide -Br, -OCF₃ 284.03 144–146 Kinase intermediate
Rip-B -OCH₃ (3,4-dimethoxy) 299.34 90 Neuroleptic research
Roflumilast Related Compound E -OCF₂H (4-position) ~450.20 Not reported PDE4 inhibition

*Inferred properties based on analogs.

Table 2: Pharmacological Comparisons

Compound Target Protein Selectivity Enhancement Key Advantage
3-Bromo-5-(difluoromethoxy)benzamide* Salt-Inducible Kinases High (vs. methoxy) Improved metabolic stability
3-Bromo-5-(trifluoromethoxy)benzamide Kinases Moderate High lipophilicity
Rip-B Dopamine receptors Low Polar, CNS-limited uptake

Biological Activity

3-Bromo-5-(difluoromethoxy)benzamide is a synthetic organic compound that belongs to the benzamide class. Its unique structure, featuring a bromine atom and a difluoromethoxy group, positions it as a potential candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 3-Bromo-5-(difluoromethoxy)benzamide can be represented as follows:

  • IUPAC Name : 3-bromo-5-(difluoromethoxy)-N-propan-2-ylbenzamide
  • Molecular Formula : C11H12BrF2NO2
  • CAS Number : Not specified in available literature

The mechanism of action for 3-Bromo-5-(difluoromethoxy)benzamide involves its interaction with specific enzymes and receptors. The presence of the bromine and difluoromethoxy groups enhances its binding affinity to biological targets, potentially modulating enzyme activity or receptor function. The isopropyl group increases lipophilicity, facilitating cellular uptake.

Biological Activity

Research indicates that 3-Bromo-5-(difluoromethoxy)benzamide exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : Preliminary investigations suggest potential pathways for reducing inflammation markers.
  • Enzyme Inhibition : The compound may act as a biochemical probe to study enzyme interactions.

Research Findings

  • Anticancer Studies : In vitro studies demonstrated that derivatives of benzamides, including those with bromine and difluoromethoxy substitutions, showed significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features inhibited the growth of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range .
  • Anti-inflammatory Potential : A study focusing on phospholipase A2 inhibition indicated that similar benzamide derivatives could predict drug-induced phospholipidosis, suggesting anti-inflammatory properties .
  • Enzyme Interaction : The compound has been investigated for its role in modulating enzyme activity, particularly in relation to phospholipase enzymes. This interaction is crucial for understanding its potential therapeutic applications .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibition of MCF-7 cell proliferation
Anti-inflammatoryPotential inhibition of phospholipase A2
Enzyme InteractionModulation of enzyme activity

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-Bromo-5-(trifluoromethoxy)benzamideTrifluoromethoxy groupAnticancer properties
3-Bromo-5-(difluoromethoxy)pyridinePyridine ringAntimicrobial activity
3-Bromo-5-(difluoromethoxy)phenolPhenolic structureAntioxidant properties

Case Studies

  • Case Study on Anticancer Properties : A recent study evaluated the effects of various benzamide derivatives on cancer cell lines. The results indicated that compounds similar to 3-Bromo-5-(difluoromethoxy)benzamide exhibited significant cytotoxic effects, leading to apoptosis in cancer cells .
  • Enzyme Inhibition Study : Research focusing on lysosomal enzymes revealed that certain benzamide derivatives could inhibit phospholipase A2 activity, suggesting their potential use in treating conditions related to phospholipidosis .

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